![molecular formula C15H14FNO4S B5217707 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5217707.png)

3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

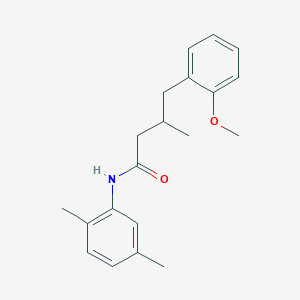

3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is a compound of interest due to its unique molecular structure that implies potential for various chemical reactions and properties. Its synthesis and analysis contribute to understanding its chemical behavior and applications in scientific research.

Synthesis Analysis

The synthesis of compounds similar to 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid involves multiple steps including fluorination, sulfonation, and amination. One approach for synthesizing related compounds includes the use of fluorosulfuric acid for the anodic behavior of substituted benzoic acids, leading to functionalization and formation of sulfonamide derivatives (Rudenko et al., 1983).

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds, such as 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, has been characterized using spectroscopic methods and theoretical calculations to understand the geometry, vibrational frequencies, and electronic properties (Sarojini et al., 2013).

Chemical Reactions and Properties

Compounds with a similar sulfonamide structure exhibit various chemical reactions, including those involving nitromethane anion addition and cyclization processes, leading to the formation of optically active amino acid derivatives (Foresti et al., 2003). These reactions are significant for synthesizing biologically active compounds.

Wirkmechanismus

Target of Action

The primary target of 3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid is β-catenin . β-catenin is a key protein in the Wnt signaling pathway, which plays a crucial role in cell growth and differentiation .

Mode of Action

The compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin , thereby inhibiting the Wnt signaling pathway.

Biochemical Pathways

The compound affects the Wnt signaling pathway, a critical pathway involved in cell proliferation and differentiation . By inducing the degradation of β-catenin, the compound disrupts the pathway, leading to downstream effects on cell growth and differentiation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the Wnt signaling pathway . This inhibition can potentially suppress cell proliferation and promote cell differentiation, making the compound a potential candidate for cancer therapeutics .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with β-catenin

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-fluoro-2-[methyl-(4-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-10-6-8-11(9-7-10)22(20,21)17(2)14-12(15(18)19)4-3-5-13(14)16/h3-9H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVHWQJWRQUSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC=C2F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)

![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5217671.png)

![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)

![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)

![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)

![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)

![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)

![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)

![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)

![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)